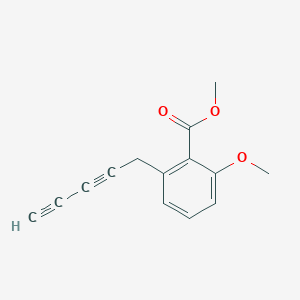
Desmethylfrutescin - Argyranthemum frutescens (Marguerite)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desmethylfrutescin involves several steps, starting from the extraction of raw materials from Argyranthemum frutescens. The process typically includes:
Extraction: The plant material is subjected to solvent extraction to isolate the desired compounds.
Purification: The extract is then purified using techniques such as chromatography to obtain desmethylfrutescin in a pure form.
Chemical Synthesis: In some cases, chemical synthesis may be employed to produce desmethylfrutescin, involving specific reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of desmethylfrutescin follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for extraction, purification, and synthesis .
Chemical Reactions Analysis
Types of Reactions: Desmethylfrutescin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Desmethylfrutescin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of desmethylfrutescin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins involved in various biological processes.
Pathways: Signal transduction pathways, such as those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Desmethylfrutescin can be compared with other similar compounds, such as:
Tetradecanoic Acid: Found in the same plant and known for its antimicrobial properties.
Pentadecanoic Acid: Another compound with potential health benefits, including anti-inflammatory effects.
Uniqueness: Desmethylfrutescin is unique due to its specific chemical structure and the range of biological activities it exhibits.
Properties
CAS No. |
4345-77-1 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 |
IUPAC Name |
methyl 2-methoxy-6-penta-2,4-diynylbenzoate |
InChI |
InChI=1S/C14H12O3/c1-4-5-6-8-11-9-7-10-12(16-2)13(11)14(15)17-3/h1,7,9-10H,8H2,2-3H3 |
SMILES |
COC1=CC=CC(=C1C(=O)OC)CC#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















